molecular formula C17H24N4O B5292613 N-ethyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide

N-ethyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide

Cat. No. B5292613
M. Wt: 300.4 g/mol
InChI Key: GCVWVNRVCNYQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide, also known as EPPA, is a chemical compound that has gained significant attention in the field of scientific research. EPPA is a pyrazolopyridine compound that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of N-ethyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide involves the inhibition of various enzymes, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). CDKs are involved in cell cycle regulation, and their inhibition by N-ethyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide leads to cell cycle arrest and apoptosis. GSK-3 is involved in various signaling pathways, including the Wnt signaling pathway, and its inhibition by N-ethyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide leads to the activation of the Wnt signaling pathway, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects
N-ethyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of CDKs and GSK-3, the activation of the Wnt signaling pathway, and the reduction of amyloid-beta accumulation. In addition, N-ethyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-ethyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide has several advantages for lab experiments, including its high yield and purity, its ability to inhibit CDKs and GSK-3, and its neuroprotective effects. However, N-ethyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of N-ethyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide, including its potential use in the treatment of various diseases, its safety and efficacy in humans, and its mechanism of action. In addition, future studies may focus on the development of more efficient synthesis methods for N-ethyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide and the identification of new analogs with improved properties.
Conclusion
In conclusion, N-ethyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide is a promising chemical compound that has gained significant attention in the field of scientific research. N-ethyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide has been shown to have anti-cancer and neuroprotective properties, and its mechanism of action involves the inhibition of CDKs and GSK-3. Although N-ethyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide has some limitations, it has several advantages for lab experiments, and there are several future directions for its study.

Synthesis Methods

N-ethyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide can be synthesized through various methods, including the one-pot synthesis method, which involves the reaction of 3-chloropyridine-2-carboxylic acid with ethylamine and piperidine in the presence of a catalyst. Another method involves the reaction of 2-aminopyridine with ethyl chloroformate and piperidine in the presence of a base. These methods have been proven to be effective in producing N-ethyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide with high yield and purity.

Scientific Research Applications

N-ethyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-ethyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, N-ethyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide has been shown to have neuroprotective effects by reducing the accumulation of amyloid-beta, a protein that is associated with Alzheimer's disease.

properties

IUPAC Name

N-ethyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c1-2-20(13-12-19-9-5-3-6-10-19)17(22)15-14-18-21-11-7-4-8-16(15)21/h4,7-8,11,14H,2-3,5-6,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVWVNRVCNYQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN1CCCCC1)C(=O)C2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide

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